Levlofexidine Exhibits 10-Fold Higher α2-Adrenoceptor Affinity than Dexlofexidine
In direct binding studies on α2-adrenoceptors, levlofexidine [(-)-lofexidine] demonstrates an affinity of 0.36 nmol/L, which is reported to be 10 times higher (more potent) than that of its enantiomer, dexlofexidine [(+)-lofexidine]. [1]
| Evidence Dimension | Binding affinity (IC50/Ki) for alpha-2 adrenoceptors |
|---|---|
| Target Compound Data | 0.36 nmol/L |
| Comparator Or Baseline | Dexlofexidine (+)-lofexidine |
| Quantified Difference | 10-fold higher affinity for levlofexidine |
| Conditions | Direct binding studies |
Why This Matters
This 10-fold difference in affinity is a fundamental determinant of potency; selecting levlofexidine over the racemate or dexlofexidine is essential for experiments requiring high α2-AR receptor occupancy at lower, more physiologically relevant concentrations.
- [1] Biedermann, J., León-Lomelí, A., Borbe, H. O., & Prop, G. (1986). Two stereoisomeric imidazoline derivatives: synthesis and optical and alpha 2-adrenoceptor activities. *Journal of Medicinal Chemistry*, *29*(7), 1183–1188. https://doi.org/10.1021/jm00157a011. PMID: 2879913. View Source
